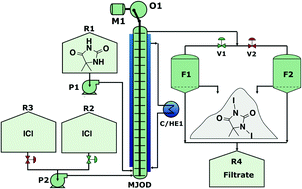Continuous flow synthesis of the iodination agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione telescoped with semi-continuous product isolation†
Reaction Chemistry & Engineering Pub Date: 2016-04-25 DOI: 10.1039/C6RE00051G
Abstract
A batch synthesis to the iodinating agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione (DIH) was devised and developed. This batch process was then up-scaled (10×) and optimized by means of statistical experimental design and multivariate regression. The optimized batch procedure was then transferred and adapted for continuous flow synthesis using a multi-jet oscillating disk (MJOD) continuous flow reactor platform to provide a flow process that allowed a throughput of 47 g h−1 with a residence time of 9 min. A semi-continuous work-up step based on vacuum filtration was established and successfully telescoped to be an integrated part of the flow process. An 8 h test run using the optimized flow synthesis in combination with the semi-continuous filtration step afforded 375 g (≈90% isolated yield) of the pure title compound that was collected from 14 filtration batches of 25–27 g each.


Recommended Literature
- [1] Manipulation of biological samples using micro and nano techniques
- [2] Microscopy and tunable resistive pulse sensing characterization of the swelling of pH-responsive, polymeric expansile nanoparticles†
- [3] A Langmuir-like desorption model for reflecting the inhomogeneous pore structure of coal and its experimental verification
- [4] Stereoselective synthesis of fluoroalkylated (Z)-alkene via nickel-catalyzed and iron-mediated hydrofluoroalkylation of alkynes†
- [5] How strong are hydrogen bonds in the peptide model?†
- [6] Performance of Ag/Al2O3 catalysts in the liquid phase oxidation of glycerol – effect of preparation method and reaction conditions†
- [7] Acid-responsive microcapsules: the loading–unloading processes†
- [8] Main-chain organometallic polymers comprising redox-active iron(ii) centers connected by ditopic N-heterocyclic carbenes†
- [9] K2xSn4−xS8−x (x = 0.65–1): a new metal sulfide for rapid and selective removal of Cs+, Sr2+ and UO22+ ions†
- [10] Predicting the state parameters of lithium ion batteries: the race between filter-based and data driven approaches

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 170643-02-4
-
CAS no.: 11100-24-6









